molecular formula C16H11FN2O3 B1328947 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119450-77-9

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Cat. No.: B1328947
CAS No.: 1119450-77-9
M. Wt: 298.27 g/mol
InChI Key: XZJLMZOZEIIUIR-UHFFFAOYSA-N
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Description

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is a synthetic organic compound with the molecular formula C16H11FN2O3 It features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Introduction of the 4-fluorophenoxy methyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the oxadiazole ring is replaced by the 4-fluorophenoxy methyl group.

    Attachment of the benzaldehyde group: This can be done through formylation reactions, such as the Vilsmeier-Haack reaction, where the oxadiazole intermediate is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid.

    Reduction: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, which is known for its biological activity, makes it a candidate for drug discovery and development.

Medicine

Medicinally, derivatives of this compound could be explored for their potential therapeutic effects. The fluorine atom and oxadiazole ring are both features that can enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the oxadiazole and fluorophenoxy groups.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
  • 4-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
  • 4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Uniqueness

Compared to its analogs, 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)12-3-1-11(9-20)2-4-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJLMZOZEIIUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC(=N2)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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